![molecular formula C12H11N3O B12560466 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine CAS No. 182490-37-5](/img/structure/B12560466.png)
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its potential applications in various fields, including materials science, photochemistry, and medicinal chemistry. The presence of the methoxy group and the phenyl group attached to the pyridine ring imparts unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine typically involves the diazotization of aniline derivatives followed by coupling with methoxy-substituted pyridine. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methoxypyridine under basic conditions to yield the desired azobenzene compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group. Common reagents include halogens, sulfonic acids, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction produces hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitchable molecule in the study of molecular machines and light-responsive materials. Its ability to undergo reversible isomerization under light irradiation makes it valuable in the development of smart materials.
Biology: The compound is investigated for its potential as a photoresponsive ligand in biological systems, where it can be used to control the activity of proteins and enzymes through light-induced conformational changes.
Medicine: Research is ongoing to explore its use in photopharmacology, where light can be used to activate or deactivate the compound’s biological activity, offering precise control over drug delivery and therapeutic effects.
Industry: In the industrial sector, it is utilized in the production of dyes and pigments due to its vibrant color and stability under various conditions.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible isomerization can induce conformational changes in molecules or materials to which it is attached, thereby modulating their properties and functions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or altering the properties of materials in photonic devices.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine include other azobenzene derivatives such as:
4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine: Similar in structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-[(E)-phenyldiazenyl]benzene:
4-Methoxy-2-[(E)-phenyldiazenyl]quinoline:
The uniqueness of this compound lies in its combination of the methoxy group and the pyridine ring, which imparts specific electronic and steric effects, making it suitable for a variety of specialized applications.
Eigenschaften
CAS-Nummer |
182490-37-5 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(4-methoxypyridin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C12H11N3O/c1-16-11-7-8-13-12(9-11)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
YKJCDZIYWWASKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

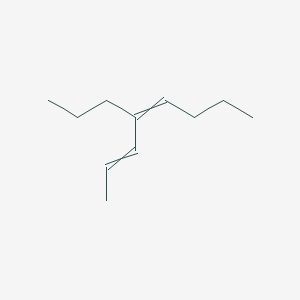
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
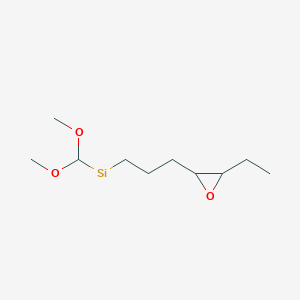
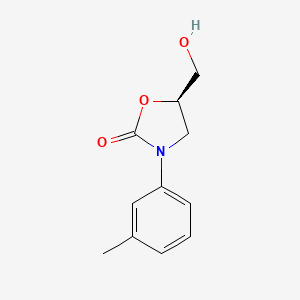
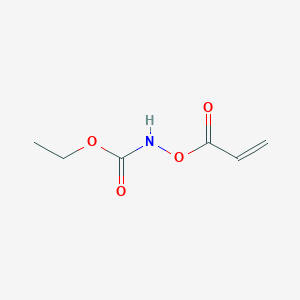
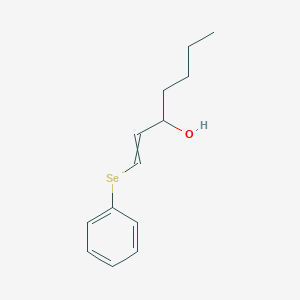
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
